molecular formula C19H17NO4 B11388635 N-(2-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388635
M. Wt: 323.3 g/mol
InChI Key: ROXGDOAGRYZOEU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid and 2-methoxyaniline.

    Condensation Reaction: The carboxylic acid group of the chromene derivative is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as triethylamine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-11-8-9-13-15(21)10-17(24-18(13)12(11)2)19(22)20-14-6-4-5-7-16(14)23-3/h4-10H,1-3H3,(H,20,22)

InChI Key

ROXGDOAGRYZOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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